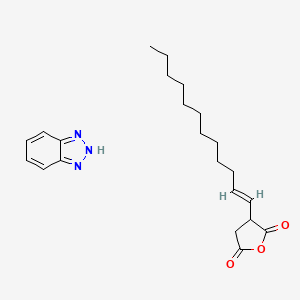
3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine and sulfur atoms in the structure of this compound adds to its chemical reactivity and potential utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl iodide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl iodide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a sulfur source, such as elemental sulfur or thiourea, to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the ethyl group, which can influence its chemical properties and applications.
3-ethyl-6-iodoquinazolin-4(1H)-one:
Uniqueness
The presence of both the ethyl and iodine substituents, along with the thioxo group, makes 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one unique
Propiedades
Número CAS |
111631-31-3 |
|---|---|
Fórmula molecular |
C10H9IN2OS |
Peso molecular |
332.16 g/mol |
Nombre IUPAC |
3-ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
Clave InChI |
SJQXHVYZTGTKQG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C=CC(=C2)I)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


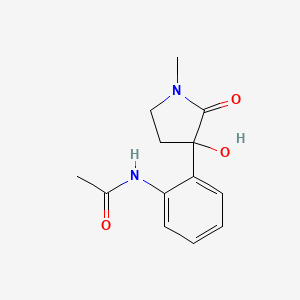
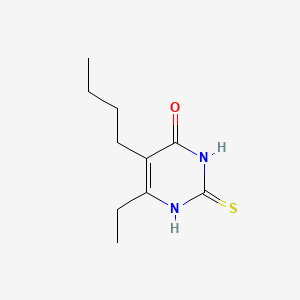
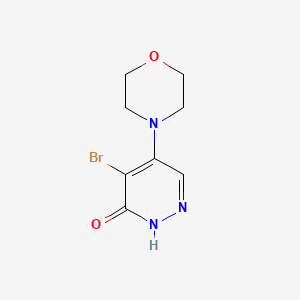
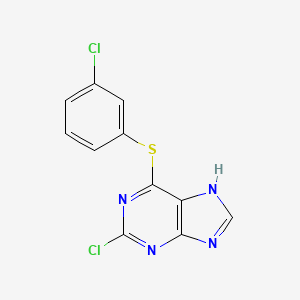
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)

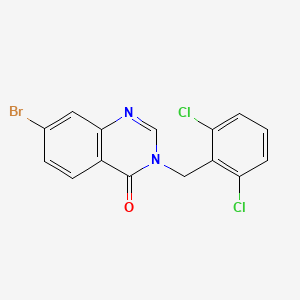
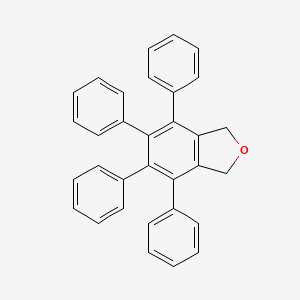
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
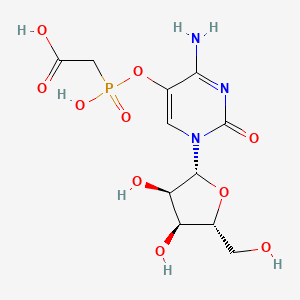
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
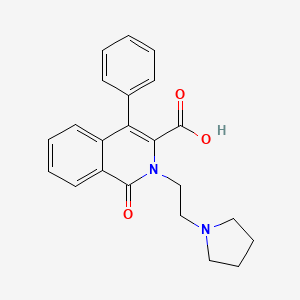
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
